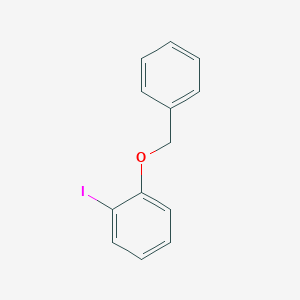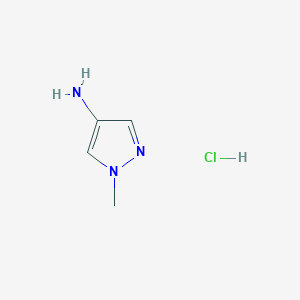
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
Overview
Description
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is an organosilicon compound that features a bromine atom and a tert-butyldimethylsilyloxy group attached to a naphthalene ring. This compound is of interest in organic synthesis due to its unique structural properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether. The bromination of the naphthalene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted naphthalenes with various functional groups.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of dihydronaphthalenes.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Utilized in the synthesis of potential drug candidates and bioactive molecules.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene in chemical reactions involves the activation of the bromine atom or the silyloxy group. The bromine atom can be activated by a catalyst or base to undergo substitution or coupling reactions. The silyloxy group serves as a protecting group for hydroxyl functionalities, preventing unwanted side reactions and allowing selective transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
- 3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
- 3-(T-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the silyloxy and bromine functionalities allows for versatile synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFBVWGOVGZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541717 | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100751-65-3 | |
| Record name | 2-Bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100751-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100751-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique characteristic of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene makes it particularly interesting for studying molecular rotations in solid state?
A1: The structure of this compound presents a unique opportunity to study different types of methyl group rotations within a single molecule. It possesses a t-butyl group [C(CH3)3], where the three methyl groups rotate along with the t-butyl group itself. Additionally, it has two 'lone' methyl groups attached to the silicon atom, which rotate independently. This distinction allows researchers to differentiate between the dynamics of these two types of methyl rotations using techniques like solid-state NMR. []
Q2: How does the study utilize solid-state NMR to understand the rotations of different methyl groups in this compound?
A2: The research utilizes solid-state (1)H nuclear magnetic resonance spin-lattice relaxation experiments to investigate the rotations of the methyl groups. By analyzing the relaxation behavior of the hydrogen atoms in the methyl groups at different temperatures, the study can determine the activation energies associated with each type of rotation. This information provides insights into the energy barriers that need to be overcome for the methyl groups to rotate, ultimately shedding light on the dynamics of these rotations within the solid state. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)


![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)



